N-cyclopentyl-3-fluoroaniline
Overview
Description
N-cyclopentyl-3-fluoroaniline is a chemical compound with the molecular formula C11H14FN . It has a molecular weight of 179.24 . The CAS number for this compound is 950494-20-9 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group attached to an aniline group, with a fluorine atom on the third carbon of the aniline ring .Scientific Research Applications
1. Fluorescent Probes for Hydrogen Sulfide Detection
N-cyclopentyl-3-fluoroaniline has been utilized in the development of colorimetric and ratiometric fluorescent probes, like Cy-N(3), for selective detection of hydrogen sulfide (H₂S) in living cells. Such probes are vital for assessing intracellular levels of H₂S, an important biological marker, enabling confocal ratiometric imaging (Yu et al., 2012).
2. Enhancing Fluorophore Performance for Imaging and Drug Delivery
The cyanine chromophore, a key component of this compound-related compounds, is central to advancing imaging and drug delivery applications. Its unique reactivity and photostability characteristics have been leveraged to develop fluorophores with improved imaging properties and quantum yield, beneficial for both fundamental research and clinical settings (Gorka et al., 2018).
3. Cysteine Detection Over Glutathione Indicating Oxidative Stress
The development of near-infrared (NIR) ratiometric fluorescent probes, such as Cy-NB, demonstrates the utility of this compound derivatives for selective cysteine detection in mitochondria. This is crucial for indicating oxidative stress in live cells and has potential clinical applications for monitoring changes in mitochondrial cysteine levels (Yin et al., 2015).
4. Cyanine Fluorophore Orientation in DNA Studies
The orientation of cyanine fluorophores, like those derived from this compound, is significant in DNA research. Studies on sulfoindocarbocyanine fluorophores attached to DNA have provided insights into their stacking behavior and orientation, which is crucial for understanding their interaction with nucleic acids in single-molecule FRET experiments (Ouellet et al., 2011).
5. Genetically Encoded Fluorescent Amino Acids
The integration of low-molecular-weight fluorophores into proteins, including those derived from this compound, has led to the development of genetically encoded fluorescent amino acids. This advancement enables the study of protein structure, dynamics, and interactions, significantly enhancing biochemical and cellular research (Summerer et al., 2006).
Safety and Hazards
While specific safety data for N-cyclopentyl-3-fluoroaniline is not available, similar compounds such as 3-fluoroaniline are considered hazardous. They are classified as combustible liquids and may cause skin irritation, serious eye damage, and respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Target of Action
N-cyclopentyl-3-fluoroaniline is a chemical compound with the molecular formula C11H14FN Similar compounds have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it may exert its effects through inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, this compound could potentially disrupt these processes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor , it could affect various signaling pathways within the cell that are regulated by these enzymes. These could include pathways involved in cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they would show good oral absorption and the ability to cross lipid barriers .
Result of Action
Based on its potential role as a protein kinase inhibitor , it could potentially disrupt cell growth, differentiation, migration, and metabolism .
Properties
IUPAC Name |
N-cyclopentyl-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXUGVGVURYYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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